molecular formula C16H13ClF3N5O B148443 3-(6-Chloro-5-fluoropyrimidin-4-YL)-2-(2,4-difluorophenyl)-1-[1,2,4]triazol-1-YL-butan-2-OL CAS No. 137234-75-4

3-(6-Chloro-5-fluoropyrimidin-4-YL)-2-(2,4-difluorophenyl)-1-[1,2,4]triazol-1-YL-butan-2-OL

Cat. No. B148443
M. Wt: 383.7555296
InChI Key: BQDLXFABVRRDFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(6-Chloro-5-fluoropyrimidin-4-YL)-2-(2,4-difluorophenyl)-1-[1,2,4]triazol-1-YL-butan-2-OL is a useful research compound. Its molecular formula is C16H13ClF3N5O and its molecular weight is 383.7555296. The purity is usually 95%.
BenchChem offers high-quality 3-(6-Chloro-5-fluoropyrimidin-4-YL)-2-(2,4-difluorophenyl)-1-[1,2,4]triazol-1-YL-butan-2-OL suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(6-Chloro-5-fluoropyrimidin-4-YL)-2-(2,4-difluorophenyl)-1-[1,2,4]triazol-1-YL-butan-2-OL including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Drug Efficacy and Mechanism of Action in Cancer Treatment

The compound's structural similarity to known active pharmaceutical ingredients suggests potential efficacy in treating certain types of cancer, drawing parallels with S-1, a fluoropyrimidine-based compound used in chemotherapy. S-1 has shown promising results in treating colorectal and gastric cancers by improving therapeutic efficacy and tolerability compared to traditional treatments (Miyamoto et al., 2014; Maehara, 2003). The mechanism involves the modulation of 5-fluorouracil, a component suggesting a possible area of application for the compound , given its structural features that may influence similar biochemical pathways.

Advanced Synthesis and Biological Evaluation

The compound's triazole component links to a wide range of biological activities, highlighting the importance of synthesizing and evaluating 1,2,4-triazole derivatives for potential uses in medicinal chemistry. These activities include antimicrobial, antifungal, and anti-inflammatory properties (Ferreira et al., 2013; Ohloblina, 2022). This research area underscores the compound's relevance in developing new drugs with enhanced safety profiles and targeted therapeutic effects.

Metabolism and Pharmacokinetics

Given the complexity of drug metabolism and the importance of pharmacokinetics in determining the safety and efficacy of pharmaceuticals, research on the metabolic pathways of fluoropyrimidines and their prodrugs provides critical insights (Malet-Martino et al., 2002). Studies focusing on enzymes such as dihydropyrimidine dehydrogenase (DPD) and the genetic factors influencing drug response can inform the development and clinical application of compounds with similar structures, ensuring personalized treatment approaches and minimizing adverse effects.

properties

IUPAC Name

3-(6-chloro-5-fluoropyrimidin-4-yl)-2-(2,4-difluorophenyl)-1-(1,2,4-triazol-1-yl)butan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClF3N5O/c1-9(14-13(20)15(17)23-7-22-14)16(26,5-25-8-21-6-24-25)11-3-2-10(18)4-12(11)19/h2-4,6-9,26H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQDLXFABVRRDFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C(=NC=N1)Cl)F)C(CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClF3N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50452818
Record name rac-6-Chloro Voriconazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50452818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(6-Chloro-5-fluoropyrimidin-4-YL)-2-(2,4-difluorophenyl)-1-[1,2,4]triazol-1-YL-butan-2-OL

CAS RN

188416-35-5, 137234-75-4
Record name 6-Chloro-α-(2,4-difluorophenyl)-5-fluoro-β-methyl-α-(1H-1,2,4-triazol-1-ylmethyl)-4-pyrimidineethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=188416-35-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rac-6-Chloro Voriconazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50452818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of iodine (2.25 g) in tetrahydrofuran (6 ml) was added dropwise to a stirred slurry of zinc (Britannia Alloys) (3.00 g) and lead (0.15 g) in tetrahydrofuran (19 ml) under a nitrogen atmosphere at 25° C. The reaction temperature was allowed to rise during the addition. The mixture was then cooled to 2° C. A solution of 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (2.00 g), 6-(1-bromoethyl)-4-chloro-5-fluoropyrimidine (see Preparation 1) (2.84 g) and iodine (0.02 g) in tetrahydrofuran (16 ml) was added dropwise over 10 minutes. The reaction temperature was limited to a maximum of 16° C. during the addition by cooling. Further cooling was then applied to obtain a temperature below +5° C. The reaction was stirred below +5° C. for 30 minutes. A sample of the reaction mixture was taken and subjected to HPLC analysis according to the conditions set out in Example 1. The analysis showed a 10.3:1 molar ratio of the 2R,3S/2S,3R to the 2R,3R/2S,3S enantiomeric pair of the title compound. The yield of the 2R,3S/2S,3R enantiomeric pair was calculated to be 90% using an internal standard.
Quantity
2.25 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
19 mL
Type
solvent
Reaction Step One
Name
Quantity
3 g
Type
catalyst
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
2.84 g
Type
reactant
Reaction Step Two
Quantity
0.02 g
Type
reactant
Reaction Step Two
Quantity
16 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of LDA (20 mmol) in THF1 (50 ml) (prepared by a similar method to that used in Example 1) under a nitrogen atmosphere and at -70° C. was added dropwise a solution of the product of part (ii) (3.2 g, 20 mmol) in THF1 (30 ml) over 15 minutes. The resulting mixture was stirred at this temperature for 3 hours. To the resulting solution was added a solution of 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (4.46 g, 20 mmol) in THF (50 ml) and the mixture was maintained at -70° C. for 1 hour and then at -50° C. for a further 1 hour. The reaction was quenched by the addition of a solution of glacial acetic acid (1.2 g) in water (10 ml) and the mixture was allowed to warm to room temperature. The organic phase was separated, the aqueous phase extracted with ethyl acetate (20 ml) and the combined organic layers were dried over magnesium sulphate and concentrated under reduced pressure. Column chromatography of the residue on silica using 3:2 ethyl acetate/diethyl ether as the eluant first gave, after combination and evaporation of appropriate fractions and trituration with diethyl ether, the title compound, enantiomeric pair B (0.94 g, 12%), m.p. 92° C. Found: C,49.93; H,3.57; N,18.17; C16H13ClF3N5O requires: C50.06; H,3.39; N,18.25%.
Name
Quantity
20 mmol
Type
reactant
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step Two
Quantity
4.46 g
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.